molecular formula C22H31N3O8S B035394 2-Dansylaminoethyl-N-acetylgalactosamine CAS No. 107902-97-6

2-Dansylaminoethyl-N-acetylgalactosamine

Cat. No.: B035394
CAS No.: 107902-97-6
M. Wt: 497.6 g/mol
InChI Key: SZYDOLLSCSEBBU-VOFPXKNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylgalactosamine (GalNAc), also known as 2-acetamido-2-deoxy-D-galactose, is a monosaccharide derivative critical in glycobiology. Its molecular formula is C₈H₁₅NO₆, with a molecular weight of 221.21 g/mol . GalNAc is a key component of mucin-type O-linked glycans, which play roles in cell-cell communication, immune response modulation, and pathogen recognition . Structurally, it differs from its glucose counterpart, N-acetylglucosamine (GlcNAc), by the stereochemistry of the hydroxyl group at the C4 position (axial in GalNAc vs. equatorial in GlcNAc) .

GalNAc is synthesized via enzymatic or chemical methods, with recent advances focusing on stereoselective routes to access both enantiomers for structure-activity studies . Applications include its use in glycan analysis tools (e.g., GlycoBase ), drug delivery systems (e.g., GalNAc-conjugated siRNA ), and cancer research due to its overexpression in certain tumors .

Properties

CAS No.

107902-97-6

Molecular Formula

C22H31N3O8S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O8S/c1-13(27)24-19-21(29)20(28)17(12-26)33-22(19)32-11-10-23-34(30,31)18-9-5-6-14-15(18)7-4-8-16(14)25(2)3/h4-9,17,19-23,26,28-29H,10-12H2,1-3H3,(H,24,27)/t17-,19-,20+,21-,22+/m1/s1

InChI Key

SZYDOLLSCSEBBU-VOFPXKNKSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)CO)O)O

Synonyms

2-dansylaminoethyl-alpha-N-acetylgalactosaminide
2-dansylaminoethyl-N-acetylgalactosamine
2-DnsGalNAc

Origin of Product

United States

Comparison with Similar Compounds

N-Acetylglucosamine (GlcNAc)

Structural Differences :

  • GalNAc : C4 hydroxyl group in axial configuration (D-galactose backbone).
  • GlcNAc : C4 hydroxyl group in equatorial configuration (D-glucose backbone) .

Data Table 1: Key Properties

Property GalNAc GlcNAc
CAS Number 1811-31-0 7512-17-6
Molecular Weight 221.21 g/mol 221.20 g/mol
Solubility Soluble in water Soluble in water
Key Biological Role O-glycosylation N-glycosylation

N-Acetyllactosamine (LacNAc)

Structural Differences :

  • LacNAc : Disaccharide composed of β-D-galactose (1→4)-linked to GlcNAc .
  • GalNAc: Monosaccharide; lacks the galactose moiety present in LacNAc .

Fluorinated GalNAc Analogs

Recent studies have synthesized fluorinated derivatives of GalNAc (e.g., 3-deoxy-3-fluoro-GalNAc) to enhance metabolic stability and probe glycosidase mechanisms . These analogs exhibit:

  • Increased resistance to enzymatic degradation compared to native GalNAc.
  • Altered binding kinetics with lectins due to fluorine’s electronegativity .

Research Findings and Challenges

  • Crystallographic Studies: GalNAc’s α-anomer forms a rigid chair conformation stabilized by intramolecular hydrogen bonds , while fluorinated analogs show distorted ring geometries .
  • Synthetic Challenges : Accessing rare GalNAc enantiomers (e.g., L-GalNAc) requires asymmetric catalysis or chiral auxiliaries .
  • Clinical Relevance : Overexpression of GalNAc in cancers (e.g., colorectal) makes it a biomarker for early detection .

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